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Compound of Interest

Compound Name: 4-Bromo-2,3-Dichlorophenol

Cat. No.: B181490 Get Quote

In the landscape of synthetic chemistry and drug discovery, halogenated phenols represent a

cornerstone class of intermediates. Their utility stems from a synthetically versatile scaffold: a

nucleophilic hydroxyl group, an activated aromatic ring, and the presence of halogens that can

modulate electronic properties, lipophilicity, and metabolic stability, or serve as handles for

cross-coupling reactions. 4-Bromo-2,3-dichlorophenol is a prime exemplar of this class. Its

specific substitution pattern—a bromine atom para to the hydroxyl group and two vicinal

chlorine atoms—offers a unique combination of steric and electronic features. This guide

provides an in-depth examination of its properties, synthesis, reactivity, and applications,

offering field-proven insights for its effective utilization in research and development.

Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a chemical intermediate is paramount for its

effective handling, reaction planning, and analytical characterization.

Physicochemical Data
The physical properties of 4-Bromo-2,3-dichlorophenol are dictated by the cumulative effects

of its substituent groups, leading to a high molecular weight, moderate melting point, and

predicted high boiling point. These characteristics are typical for polychlorinated aromatic

compounds.
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Property Value Source(s)

CAS Number 1940-44-9 [1][2]

Molecular Formula C₆H₃BrCl₂O [1][2]

Molecular Weight 241.9 g/mol [1][2]

Appearance
White crystalline powder

(predicted)
[3]

Melting Point 53-54 °C [1]

Boiling Point 277.3 ± 35.0 °C (Predicted) [1]

Density 1.890 ± 0.06 g/cm³ (Predicted) [1]

pKa 6.98 ± 0.23 (Predicted) [1]

IUPAC Name 4-bromo-2,3-dichlorophenol [2]

Predicted Spectroscopic Signature
While experimental spectra for 4-Bromo-2,3-dichlorophenol are not readily available in public

databases, its spectroscopic characteristics can be reliably predicted based on its structure and

data from isomeric compounds.

¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region

(approx. δ 7.0-7.8 ppm).

One doublet for the proton at C5 (ortho to the bromine).

One doublet for the proton at C6 (ortho to the hydroxyl group).

The coupling constant between these two protons would be a typical meta-coupling (J ≈ 2-

3 Hz).

¹³C NMR (Carbon NMR): Six distinct signals are expected in the aromatic region (approx. δ

110-160 ppm). The carbons attached to the electronegative oxygen, bromine, and chlorine

atoms will be significantly shifted.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.lookchem.com/casno1940-44-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-Dichlorophenol
https://www.lookchem.com/casno1940-44-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-Dichlorophenol
https://www.lookchem.com/casno1940-44-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-Dichlorophenol
https://pmc.ncbi.nlm.nih.gov/articles/PMC6779693/
https://www.lookchem.com/casno1940-44-9.html
https://www.lookchem.com/casno1940-44-9.html
https://www.lookchem.com/casno1940-44-9.html
https://www.lookchem.com/casno1940-44-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_3-Dichlorophenol
https://www.benchchem.com/product/b181490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern

due to the presence of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl

≈ 3:1). This will result in a complex cluster of peaks for the molecular ion [M]⁺ and key

fragments. The nominal mass would be centered around m/z 240, 242, 244, and 246.

Infrared (IR) Spectroscopy: Key vibrational bands are expected for:

O-H stretch (broad): ~3200-3500 cm⁻¹

C-O stretch: ~1200-1300 cm⁻¹

Aromatic C=C stretches: ~1400-1600 cm⁻¹

C-Cl and C-Br stretches: below 1000 cm⁻¹

Synthesis and Purification: A Strategic Approach
A robust and scalable synthesis is critical for the utility of any chemical intermediate. While

specific literature for the synthesis of 4-Bromo-2,3-dichlorophenol is sparse, a highly

plausible and efficient route can be designed based on established protocols for related

halogenated phenols. The core strategy involves the regioselective electrophilic bromination of

2,3-dichlorophenol.

Proposed Synthetic Workflow
The hydroxyl group of the 2,3-dichlorophenol starting material is a strong ortho-, para-director.

Since both ortho positions are sterically hindered by chlorine atoms, bromination is strongly

directed to the para position.
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Reaction Setup Bromination

Workup & Purification

2,3-Dichlorophenol

Electrophilic Aromatic Substitution
(Controlled Temperature, e.g., 0-25°C)

Inert Solvent
(e.g., Dichloromethane, Acetic Acid)

Lewis Acid Catalyst (optional)
(e.g., FeBr₃)

Bromine (Br₂) or
N-Bromosuccinimide (NBS)

Quench with Reducing Agent
(e.g., Na₂S₂O₃ solution)

Liquid-Liquid Extraction
(e.g., Ethyl Acetate/Water)

Purification
(Recrystallization or Column Chromatography)

4-Bromo-2,3-dichlorophenol
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Caption: Proposed workflow for the synthesis of 4-Bromo-2,3-dichlorophenol.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from established methods for the bromination of substituted phenols.

[4]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and thermometer, dissolve 2,3-dichlorophenol (1.0 eq.) in a suitable inert

solvent (e.g., glacial acetic acid or dichloromethane, ~5-10 mL per gram of phenol). Cool the

solution to 0-5 °C in an ice bath.

Bromination: Dissolve elemental bromine (1.0-1.05 eq.) in a small amount of the same

solvent. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes,

ensuring the internal temperature does not exceed 10 °C.

Causality Insight: Slow, cold addition is crucial to minimize the formation of poly-

brominated byproducts and ensure high regioselectivity for the para position.

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room

temperature for 1-3 hours. Monitor the consumption of the starting material by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Workup: Once the reaction is complete, cool the mixture in an ice bath and slowly add a

saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to

quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

Extraction: If dichloromethane was used, wash the organic layer sequentially with water and

brine. If acetic acid was used, dilute the mixture with a large volume of water and extract the

product into an organic solvent like ethyl acetate or diethyl ether (3x). Combine the organic

extracts.

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude product.

Self-Validation: The crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or hexanes/ethyl acetate). The purity of the final

product should be confirmed by melting point analysis and GC or HPLC, which should

show a single major peak.

Chemical Reactivity and Synthetic Applications
4-Bromo-2,3-dichlorophenol is a trifunctional intermediate, offering three primary sites for

chemical modification. Understanding the interplay of these sites is key to its strategic use.
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Caption: Key reactivity sites on the 4-Bromo-2,3-dichlorophenol scaffold.

Hydroxyl Group: The phenolic proton is acidic (predicted pKa ≈ 6.98) and can be easily

deprotonated to form a phenoxide, a potent nucleophile. This enables straightforward

etherification (e.g., Williamson ether synthesis) and esterification reactions.

Aryl-Bromine Bond: The C-Br bond is the most versatile site for building molecular

complexity. It is an ideal handle for various palladium-catalyzed cross-coupling reactions.

This is particularly valuable in drug development, allowing for the efficient connection of this

halogenated phenol core to other fragments (e.g., aryl, vinyl, or alkynyl groups via Suzuki,

Heck, or Sonogashira couplings).[5]

Aromatic Ring: The benzene ring is electron-deficient due to the inductive effect of the three

halogen substituents and the hydroxyl group. This deactivation makes further electrophilic

aromatic substitution challenging but not impossible under harsh conditions.

Its role as a precursor in the synthesis of pharmaceuticals, agrochemicals (like pesticides), and

dyes is well-documented.[1]

Biological Activity and Toxicological Considerations
Antimicrobial Properties
Halogenated phenols as a class are known for their potent antimicrobial properties.[1][3] This

activity is a key reason for their use as disinfectants in industrial and healthcare settings.[1]

Mechanism of Action: The antimicrobial action of halogenated phenols is generally attributed to

a multi-pronged attack on microbial cells:

Membrane Disruption: The lipophilic nature of the halogenated aromatic ring allows the

molecule to intercalate into the lipid bilayer of the cell membrane. This disrupts membrane

integrity, increases permeability, and leads to the leakage of essential cellular components.

[3]

Protein Denaturation: The phenolic hydroxyl group and reactive halogens can interact with

microbial proteins, including essential enzymes. This can occur through oxidation of
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sulfhydryl groups or halogenation of peptide linkages, leading to conformational changes and

loss of function.[6]

A recent study highlighted that halogenation can enhance the activity of phenolic compounds,

with some multi-halogenated phenols showing strong biofilm inhibition against pathogens like

Staphylococcus aureus.[7]

Toxicology and Safety
It is crucial to handle 4-Bromo-2,3-dichlorophenol with appropriate precautions, as it is

considered potentially harmful to human health and the environment.[1] While a specific,

detailed toxicological profile for this exact isomer is not readily available, data from related

compounds like 2,3-dichlorophenol and other bromochlorophenols suggest the following

hazards:

Acute Toxicity: Likely harmful if swallowed, causing gastrointestinal irritation.[8]

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation upon

inhalation of dust.

Environmental Hazard: Halogenated phenols can be persistent in the environment and toxic

to aquatic life.[9] They can bioaccumulate and may act as endocrine disruptors.[10][11]

Handling Protocol:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).

Handling: Avoid creating dust. Wash hands thoroughly after handling.

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.

[1]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.
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Analytical Methodologies
Robust analytical methods are required for quality control during synthesis and for quantitative

analysis in various matrices. Gas Chromatography (GC) and High-Performance Liquid

Chromatography (HPLC) are the primary techniques for analyzing halogenated phenols.

Gas Chromatography (GC) Protocol
GC offers excellent separation and sensitivity, especially when coupled with a mass

spectrometer (MS) or an electron capture detector (ECD).

Instrumentation: Gas Chromatograph with FID, ECD, or MS detector.

Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane

(e.g., DB-5, TG-5SilMS), is highly suitable.[12]

Injector: 250-275 °C, Splitless mode.

Oven Program:

Initial Temperature: 60 °C, hold for 2-5 minutes.

Ramp: 8-10 °C/min to 300 °C.

Final Hold: 5-10 minutes.

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).

Sample Preparation: Accurately weigh the sample and dissolve in a suitable solvent like

dichloromethane or ethyl acetate to a known concentration (e.g., 100-1000 µg/mL).

Quantification: Use an external or internal standard method with a multi-point calibration

curve for accurate quantification.

Reversed-Phase HPLC (RP-HPLC) Protocol
HPLC is ideal for analyzing phenols without the need for derivatization and is suitable for less

volatile products.
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Instrumentation: HPLC system with a UV detector.

Column: C18 stationary phase (e.g., Accucore C18), 2.6-5 µm particle size.[13]

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile (ACN) and water

(acidified with 0.1% phosphoric acid or formic acid for MS compatibility). A typical starting

point would be 60:40 ACN:Water.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm.

Sample Preparation: Prepare stock solutions in the mobile phase or acetonitrile. Ensure all

samples and standards are filtered through a 0.45 µm syringe filter before injection.

Quantification: Generate a calibration curve by plotting peak area against the concentration

of prepared standards.
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Caption: General workflow for the analytical characterization of 4-Bromo-2,3-dichlorophenol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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